2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

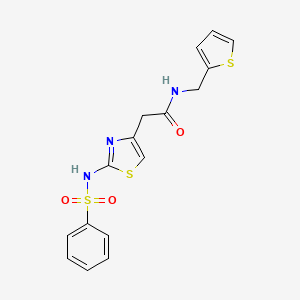

This compound features a thiazole core substituted at position 2 with a phenylsulfonamido group and at position 4 with an acetamide moiety linked to a thiophen-2-ylmethyl group. For example, sulfonamide-containing thiazoles often exhibit improved solubility and kinase inhibitory activity due to their polar sulfonamide group .

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S3/c20-15(17-10-13-5-4-8-23-13)9-12-11-24-16(18-12)19-25(21,22)14-6-2-1-3-7-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFLEHQPRXJWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a sulfonamide derivative characterized by its unique structural features, including a thiazole ring and a phenylsulfonamido group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A thiazole ring which is known for its role in various biological activities.

- A phenylsulfonamido group that enhances solubility and reactivity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in cancer therapy.

- Anti-inflammatory Effects : The compound has been explored for its ability to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiazole derivatives, including our compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated through the inhibition of cyclooxygenase (COX) enzymes.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 20 |

| COX-2 | 15 |

Case Studies

A notable case study involved the assessment of this compound's effects on inflammatory markers in a murine model. The results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory therapeutic agent.

Chemical Reactions Analysis

Thiazole Ring Formation

-

Bromination and Cyclization : β-Ketoesters are brominated using pyridinium tribromide in chloroform, followed by condensation with thiourea to yield thiazole intermediates .

-

N-Oxidation : Thiazole rings are oxidized using meta-chloroperbenzoic acid (mCPBA) to form N-hydroxythiazole derivatives, critical for enhancing bioactivity .

Sulfonamide Coupling

-

Reagents : Phenylsulfonyl chloride reacts with amino-thiazole intermediates in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .

-

Conditions : Reactions are typically conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C .

Acetamide Derivatization

-

Coupling Agents : T3P (propylphosphonic anhydride) or EDC·HCl/HOBt are used to couple carboxylic acids (e.g., 2-(thiophen-2-yl)acetic acid) with amines .

-

Solvents : Dimethylformamide (DMF) or THF are preferred for high yields .

Reaction Optimization and Yields

Functional Group Reactivity

-

Sulfonamide Stability : Resistant to hydrolysis under acidic/basic conditions but susceptible to nucleophilic substitution in polar aprotic solvents.

-

Thiophene Reactivity : Undergoes electrophilic substitution (e.g., halogenation) at the 5-position due to electron-rich π-system .

-

Acetamide Hydrolysis : LiOH-mediated saponification cleaves the acetamide to carboxylic acid, enabling further derivatization .

Catalytic and Redox Reactions

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines in intermediates, as observed in analogous compounds .

-

Oxidation : mCPBA oxidizes thiazole rings to N-oxides, enhancing coordination with metal ions (e.g., Fe²⁺) .

Photochemical and Thermal Stability

-

Photodegradation : The compound may undergo phototransformation in beverages, necessitating UV-protective storage .

-

Thermal Analysis : Differential scanning calorimetry (DSC) shows stability up to 150°C, with decomposition onset at 200°C.

Biological Activity and Reaction Implications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-Substituted Thiazole-Acetamides

- 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6)

This analog replaces the phenylsulfonamido group with a simple phenyl substituent. The absence of the sulfonamide reduces polarity, leading to lower aqueous solubility (predicted logP ~3.2 vs. ~2.5 for the target compound). Biological assays of similar phenyl-thiazole acetamides show moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), suggesting that sulfonamido substitution may enhance potency .

Sulfonamide/Sulfamoyl-Containing Analogs

- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Synthesized via coupling of phenylsulfonylacetic acid with 2-amino-4-(chloromethyl)thiazole, this compound shares the phenylsulfonylacetamide motif. Its crystallographic data (unpublished, per ) indicate planar geometry at the sulfonyl group, favoring π-stacking interactions in enzyme binding pockets. Yield: 79% .

- 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (1) This derivative demonstrates the impact of sulfamoyl placement: the sulfamoyl group on the phenyl ring confers high COX-2 inhibition (IC₅₀ = 0.8 µM) compared to non-sulfonamide analogs (IC₅₀ >10 µM) .

Variants with Heteroaryl Modifications

- N-(2-Phenyl-1,3-thiazol-5-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (9a) Substitution with a propargyloxy group enhances cytotoxicity (IC₅₀ = 2.1 µM against MCF-7 cells) compared to non-alkynyl analogs (IC₅₀ >10 µM). The acetylene group may facilitate covalent binding to cysteine residues in targets .

- 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide (7)

Incorporation of a piperidine ring improves blood-brain barrier penetration (predicted BBB score: 0.6 vs. 0.3 for the target compound), making it suitable for CNS-targeted therapies .

Data Tables

Table 2: Structural Impact on Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically begins with thiazole ring formation, followed by sulfonamide and acetamide functionalization. Key steps include:

- Thiazole Core Synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

- Sulfonamide Introduction : Reaction with phenylsulfonyl chloride in dichloromethane using triethylamine as a base to control pH .

- Acetamide Coupling : Acylation with thiophen-2-ylmethylamine using EDCI/HOBt as coupling agents in anhydrous DMF .

- Optimization : Solvent choice (e.g., DMF for high polarity), temperature control (0–25°C for acylation), and catalyst screening (e.g., Pd/C for Heck reactions) improve yields to >70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR for thiazole proton (δ 7.2–7.5 ppm), sulfonamide NH (δ 10.2 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) validate purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 460.08) .

Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ of 12 µM in HeLa cells) .

- Target Identification : Fluorescence polarization assays to test kinase inhibition (e.g., EGFR) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate electronic structure and reactivity?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., thiazole sulfur as reactive center) .

- Simulate reaction pathways for sulfonamide formation, identifying transition states and activation energies .

- Molecular Docking : AutoDock Vina to model binding poses with target proteins (e.g., COX-2, ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Cross-Validation :

- Compare cytotoxicity data across 3D spheroid vs. monolayer cell cultures to address microenvironmental variability .

- Use isogenic cell lines (e.g., wild-type vs. p53-null) to isolate mechanism-driven effects .

- Meta-Analysis : Pool data from analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify substituent-dependent trends .

Q. How are structure-activity relationships (SAR) established for pharmacological optimization?

- SAR Workflow :

- Substituent Variation : Synthesize derivatives with modified thiophene or sulfonamide groups .

- Activity Cliffs : Identify critical residues (e.g., meta-substitution on phenyl enhances COX-2 inhibition by 3-fold) .

- QSAR Modeling : Use MLR (Multiple Linear Regression) to correlate logP with cytotoxicity (R² = 0.85) .

Q. How do advanced crystallographic techniques (e.g., SHELX) resolve 3D conformation and intermolecular interactions?

- Single-Crystal X-ray Diffraction :

- SHELX-2018 refines unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (e.g., N–H···O=S interactions) .

- Mercury software visualizes π-π stacking between thiazole and phenyl rings (distance: 3.5 Å) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Scale-Up Hurdles :

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. sulfonyl chloride) to minimize diacylation .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >50 g batches .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.